molecular formula C6H12O5S B12058110 5-Thio-alpha-D-glucopyranose CAS No. 10227-19-7

5-Thio-alpha-D-glucopyranose

Cat. No.: B12058110
CAS No.: 10227-19-7
M. Wt: 196.22 g/mol
InChI Key: KNWYARBAEIMVMZ-DVKNGEFBSA-N
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Description

5-Thio-D-Glucose is a sulfur-containing glucose analog where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification results in unique biochemical properties, making it a subject of interest in various scientific fields. It is known for its role as a hexokinase inhibitor, which impacts glucose metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-Glucose typically involves the substitution of the oxygen atom in glucose with a sulfur atom. One method includes the use of 5-bromopentono-1,4-lactones, which are acetylated and then converted into their corresponding 5-S-acetyl-5-thio derivatives . Another approach involves the preparation of 5-thio-β-D-glucose lyophilizates by mixing the glucose derivative with tin chloride and ascorbic acid, followed by freeze-drying .

Industrial Production Methods: Industrial production methods for 5-Thio-D-Glucose are not extensively documented, but the processes generally involve large-scale synthesis using the aforementioned chemical reactions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Thio-D-Glucose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as thiols and amines can react with 5-Thio-D-Glucose under mild conditions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Glucose Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

5-Thio-D-Glucose has a wide range of applications in scientific research:

Mechanism of Action

5-Thio-D-Glucose exerts its effects primarily by inhibiting hexokinase, an enzyme crucial for the first step of glycolysis. This inhibition leads to a reduction in glucose metabolism, affecting cellular energy production. It also inhibits o-diphenoloxidase, which plays a role in various biological processes .

Comparison with Similar Compounds

Uniqueness: 5-Thio-D-Glucose is unique due to its sulfur atom, which imparts distinct biochemical properties, such as enhanced inhibition of hexokinase and unique reactivity in chemical reactions. This makes it a valuable tool in both research and industrial applications.

Properties

CAS No.

10227-19-7

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

KNWYARBAEIMVMZ-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(S1)O)O)O)O)O

Origin of Product

United States

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